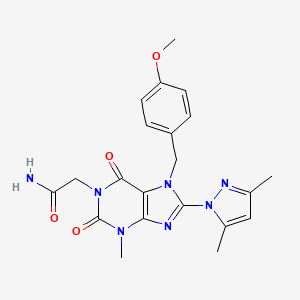![molecular formula C22H17BrN4O3 B2413449 N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide CAS No. 1112349-52-6](/img/structure/B2413449.png)
N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPA is a thioacetamide derivative that exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by Mistry, Desai, & Intwala (2009) explored the synthesis of derivatives related to N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide and found significant antimicrobial activity against various microorganisms.
Inhibitor of Acyl-Coenzyme A Cholesterol O-Acyltransferase
: Shibuya et al. (2018) identified a related compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) with potential therapeutic implications for diseases involving ACAT-1 overexpression. This study highlights the potential application in treating incurable diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Conformational Analysis : Research by Kataev et al. (2021) delved into the synthesis and structure of a related compound, demonstrating its conformational behavior determined by internal rotation in different solvents. Such studies are crucial in understanding molecular behavior in different environments.
Antifungal Activity : In the realm of agriculture, Wang et al. (2018) synthesized derivatives with antifungal properties, indicating potential applications in plant protection and fungicide development.
Anticancer Activity : The synthesis of novel derivatives was studied by Evren et al. (2019), showing promising anticancer activity against human lung adenocarcinoma cells. This suggests potential applications in the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-5-7-15(8-6-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-4-2-3-17(23)11-18/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYKLMZZYJXGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2413366.png)
![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)
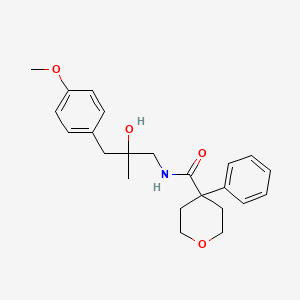
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2413371.png)
![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)
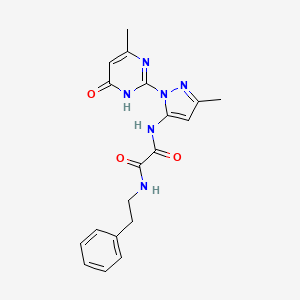
![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)
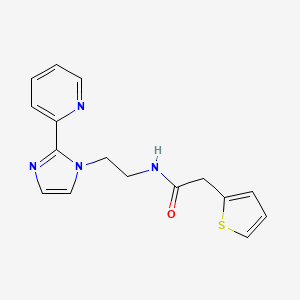
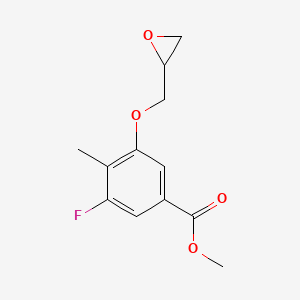
![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)
